molecular formula C28H30N4O7S2 B4127721 1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide

Cat. No.: B4127721
M. Wt: 598.7 g/mol
InChI Key: UXMKPXZPENSTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with phenylsulfonyl groups and a morpholinylcarbonyl group, contributing to its distinct chemical behavior.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O7S2/c33-27(29-25-14-8-7-13-24(25)28(34)30-17-19-39-20-18-30)26-21-31(40(35,36)22-9-3-1-4-10-22)15-16-32(26)41(37,38)23-11-5-2-6-12-23/h1-14,26H,15-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMKPXZPENSTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of phenylsulfonyl groups through sulfonation reactions. The morpholinylcarbonyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the morpholinylcarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-morpholinylcarbonyl)phenyl]-4-morpholinecarboxamide
  • N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide
  • N-[2-(4-morpholinylcarbonyl)phenyl]-3-(phenylsulfonyl)propanamide

Uniqueness

1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide stands out due to its dual phenylsulfonyl groups and the presence of both piperazine and morpholinylcarbonyl moieties. These structural elements confer unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1,4-bis(benzenesulfonyl)-N-[2-(morpholine-4-carbonyl)phenyl]piperazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.